SMER 3

概要

説明

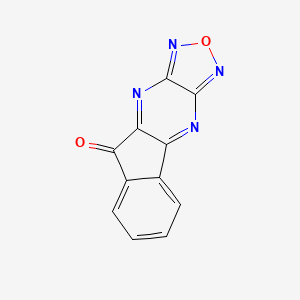

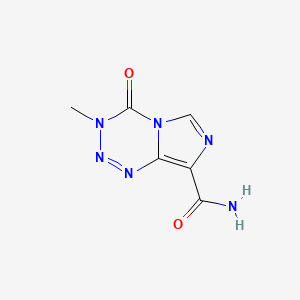

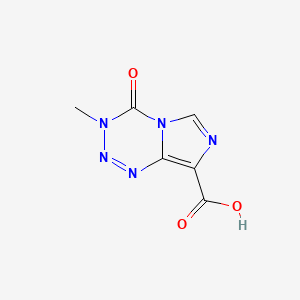

9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one is a chemical compound with the molecular formula C11H4N4O2 . It is used in the field of organic chemistry as a building block .

Synthesis Analysis

The synthesis of 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one involves a reaction with acetic acid in ethanol at 20℃ for 18 hours . The mixture is then heated to gentle reflux for another 6 hours. After cooling to room temperature, the resulting precipitate is filtered and washed with water to yield the compound as a pale yellow solid .Molecular Structure Analysis

The molecular structure of 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one is planar with potential intramolecular C N⋯S interactions . This structure shows a small torsion angle .Physical And Chemical Properties Analysis

9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one has a molecular weight of 224.18 g/mol . Other physical and chemical properties such as boiling point, density, and melting point are not well-documented in the literature.科学的研究の応用

SCF MET30 ユビキチンE3リガーゼの阻害

SMER 3は、Skp1-Cullin-F-box (SCF) MET30 ユビキチンリガーゼの選択的阻害剤です . このE3リガーゼは、転写、細胞周期制御、免疫応答の調節において重要な役割を果たしています .

ラパマイシンの増強

This compoundは、ラパマイシンを増強する低分子化合物として機能します . ラパマイシンへの応答における酵母の細胞致死性を高めます .

メチオニン生合成遺伝子のアップレギュレーション

5 μMの濃度で、this compoundは一連のメチオニン生合成遺伝子をアップレギュレートします . SCF MET30複合体のこの変化は、Met4を含む標的タンパク質のユビキチン化を阻止します .

細胞増殖の阻害

This compoundは、細胞増殖を阻害することが判明しています . この特性は、細胞の成長と分裂の研究に役立つ可能性があります。

癌研究における潜在的な応用

ユビキチンE3リガーゼは腫瘍形成に関与しているため、this compoundは癌研究において潜在的な応用があります . SCF MET30ユビキチンリガーゼを阻害することにより、癌細胞の増殖に影響を与える可能性があります。

ユビキチン-プロテアソーム系における創薬

ユビキチン-プロテアソーム系は、タンパク質分解、アポトーシス、細胞周期、DNA修復などの細胞プロセスにおいて重要な役割を果たしています . E3ユビキチンリガーゼの阻害剤であるthis compoundは、この系を標的とする新薬の発見において貴重なツールとなる可能性があります。

Safety and Hazards

作用機序

Target of Action

SMER 3, also known as 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one, primarily targets the Skp1-Cullin-F-box (SCF)Met30 ubiquitin ligase . This E3 ligase plays a crucial role in regulating transcription, cell-cycle control, and immune response .

Mode of Action

This compound acts as a selective inhibitor of the SCF Met30 ubiquitin ligase . It enhances the growth inhibitory effect of Rapamycin by inhibiting SCF Met30 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitination pathway . By inhibiting the SCF Met30 ubiquitin ligase, this compound prevents the ubiquitination of target proteins, including Met4 . This alteration in the SCF Met30 complex leads to the upregulation of a set of methionine biosynthesis genes .

Result of Action

The inhibition of SCF Met30 by this compound results in the blockage of Met4 ubiquitination . This leads to an enhancement of Rapamycin’s growth inhibitory effect . In yeast cells, exposure to this compound has been shown to block cell proliferation .

Action Environment

The action of this compound can be influenced by environmental factors such as the solvent used. For instance, the use of DMSO as a solvent can impact the solubility and therefore the efficacy of this compound . Additionally, the stability of this compound may be affected by storage conditions .

特性

IUPAC Name |

13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSSAKVWCKFRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340952 | |

| Record name | SMER3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67200-34-4 | |

| Record name | SMER3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of SMER3?

A1: SMER3 acts as a selective inhibitor of an SCF family E3 ubiquitin ligase. [1, 4] While the specific ligase targeted by SMER3 is not identified in these abstracts, its inhibitory action ultimately prevents the proteasomal degradation of certain proteins. This mechanism is highlighted in the context of IL-7 signaling, where SMER3 blocks the degradation of both the IL-7 receptor alpha (CD127) and the suppressor of cytokine signaling protein CIS. [1]

Q2: How does SMER3 impact IL-7 signaling in human CD8 T cells?

A2: Research indicates that SMER3 interferes with the IL-7-mediated downregulation of CD127. [1] Normally, IL-7 binding triggers CD127 internalization and phosphorylation, ultimately leading to its proteasomal degradation. SMER3, by inhibiting an E3 ligase, prevents this degradation, potentially enhancing IL-7 signaling. This mechanism is further supported by the observation that SMER3 blocks the degradation of CIS, a protein involved in the negative regulation of IL-7 signaling. [1]

Q3: Beyond IL-7 signaling, are there other cellular processes where SMER3 demonstrates activity?

A3: While the provided research primarily focuses on IL-7 signaling, one study suggests a potential role for SMER3 in regulating muscle atrophy. [3] This implies that the targeted E3 ligase might play a broader role in protein homeostasis and cellular processes beyond immune regulation. Further research is needed to elucidate these additional mechanisms.

Q4: Are there any insights into the structural characteristics of SMER3?

A4: Unfortunately, the provided abstracts do not offer specific details regarding the molecular formula, weight, or spectroscopic data of SMER3 (9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one). Accessing this information would require referring to the full research articles or other chemical databases.

Q5: What potential therapeutic applications are suggested for SMER3 based on its mechanism of action?

A5: Given its ability to enhance IL-7 signaling, SMER3 holds promise as a potential therapeutic target for conditions where boosting immune responses is beneficial. For instance, it could be explored as an adjuvant therapy in HIV+ individuals exhibiting poor immunological response to antiretroviral therapy. [1] Furthermore, its potential role in mitigating muscle atrophy [3] warrants further investigation for applications in muscle wasting disorders or cancer-associated cachexia.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)

![(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide](/img/structure/B1682031.png)